2-Bromo-4-methoxybenzylamine
Overview
Description
“2-Bromo-4-methoxybenzylamine” is a chemical compound. However, there seems to be a lack of specific information available about this compound. It’s worth noting that there are similar compounds such as “2-Bromo-4-methoxybenzaldehyde” and “4-Bromo-2-methoxybenzaldehyde” which have been studied12.
Synthesis Analysis
The synthesis of “2-Bromo-4-methoxybenzylamine” is not directly available. However, the synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-Methoxybenzylamine” involves amination reactions of functionalized aryl bromides3. The synthesis of “4-Bromobenzylamine” involves selective formation of nitrile or imine from BBA in the presence of red copper4.Molecular Structure Analysis
The molecular structure of “2-Bromo-4-methoxybenzylamine” is not directly available. However, similar compounds like “2-Bromo-4-methoxybenzaldehyde” have a molecular formula of C8H7BrO21.Chemical Reactions Analysis
The specific chemical reactions involving “2-Bromo-4-methoxybenzylamine” are not directly available. However, similar compounds undergo various reactions. For example, “2-bromo-2-enals” undergo [4 + 2] cycloaddition in the presence of a chiral N-heterocyclic carbene (NHC) catalyst5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-methoxybenzylamine” are not directly available. However, “2-Bromo-4-methoxybenzaldehyde”, a similar compound, has a melting point of 68-69℃, a boiling point of 284℃, and a density of 1.5222.Safety And Hazards
The safety and hazards of “2-Bromo-4-methoxybenzylamine” are not directly available. However, similar compounds like “4-Methoxybenzylamine” are considered hazardous and can cause severe skin burns and eye damage7.
Future Directions
The future directions for the study of “2-Bromo-4-methoxybenzylamine” are not directly available. However, the study of similar compounds continues to be an active area of research.
Please note that the information provided is based on the closest available compounds due to the lack of specific information on “2-Bromo-4-methoxybenzylamine”. For more accurate information, further research and experimental studies would be needed.
properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPWNLAHPISBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294548 | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methoxyphenyl)methanamine | |
CAS RN |
97640-51-2 | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97640-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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